molecular formula C24H21ClN4O3 B14982406 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B14982406
M. Wt: 448.9 g/mol
InChI Key: JZUOKMKFBNFRMX-MDZDMXLPSA-N
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Description

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound featuring a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperazine moiety and the final attachment of the chlorophenyl and methoxybenzoyl groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21ClN4O3

Molecular Weight

448.9 g/mol

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C24H21ClN4O3/c1-31-19-7-4-6-18(15-19)23(30)28-11-13-29(14-12-28)24-21(16-26)27-22(32-24)10-9-17-5-2-3-8-20(17)25/h2-10,15H,11-14H2,1H3/b10-9+

InChI Key

JZUOKMKFBNFRMX-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4Cl)C#N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4Cl)C#N

Origin of Product

United States

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